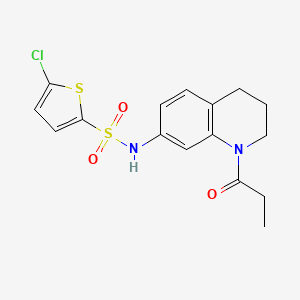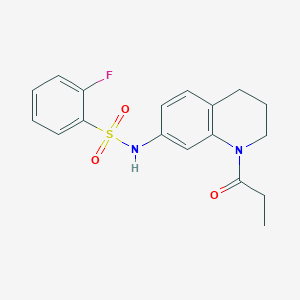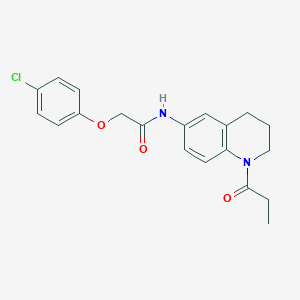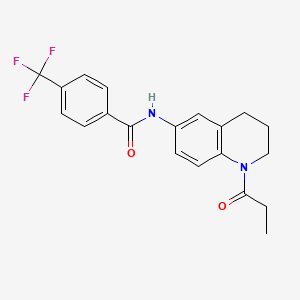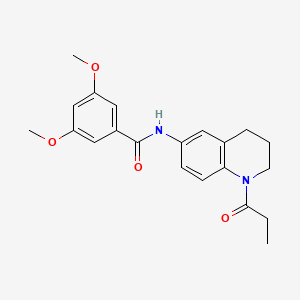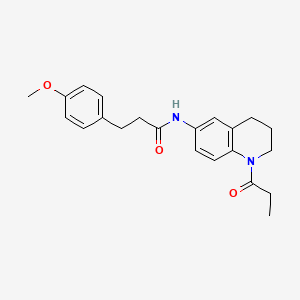
3-(4-methoxyphenyl)-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Methoxyphenyl)-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)propanamide, also known as MPA, is a synthetic compound that has been studied for its potential applications in various scientific fields. MPA is a derivative of the tetrahydroquinoline family, which has been used in medicinal chemistry and drug development for many years. MPA has been found to have a variety of biochemical and physiological effects, and has been studied for its potential applications in the fields of neuroscience, cell biology and pharmacology.
Mécanisme D'action
The exact mechanism of action of 3-(4-methoxyphenyl)-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)propanamide is not yet fully understood. However, it is thought that this compound is able to modulate neuronal activity and synaptic plasticity by acting as an agonist at certain neurotransmitter receptors, such as the serotonin and dopamine receptors. Additionally, this compound is thought to modulate cell proliferation and differentiation by acting as an antagonist at certain cell surface receptors, such as the estrogen receptor.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. This compound has been found to modulate neuronal activity and synaptic plasticity, modulate cell proliferation and differentiation, and modulate drug metabolism and drug transport. Additionally, this compound has been found to have anti-inflammatory and anti-cancer effects.
Avantages Et Limitations Des Expériences En Laboratoire
3-(4-methoxyphenyl)-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)propanamide has several advantages for use in laboratory experiments. This compound is relatively easy to synthesize, and is stable at room temperature. Additionally, this compound can be used in a variety of cell types and organisms, making it a versatile tool for scientific research. However, there are some limitations to using this compound in laboratory experiments. This compound is hydrophobic, making it difficult to work with in aqueous solutions. Additionally, this compound can be toxic to cells at high concentrations, and can be difficult to accurately measure in biological samples.
Orientations Futures
There are a number of potential future directions for 3-(4-methoxyphenyl)-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)propanamide research. This compound can be further studied for its potential applications in neuroscience, cell biology, and pharmacology. Additionally, this compound can be studied for its potential to modulate drug metabolism and drug transport. Additionally, this compound can be studied for its potential to modulate inflammation, cancer, and other diseases. Finally, this compound can be studied for its potential to be used as a therapeutic agent in the treatment of various diseases.
Méthodes De Synthèse
3-(4-methoxyphenyl)-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)propanamide can be synthesized using a variety of methods, including the condensation of 4-methoxyphenylacetone and 1-propanoyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid. This reaction is catalyzed by an acid, such as hydrochloric acid, and yields this compound as the product. Other methods of synthesis include the condensation of 4-methoxyphenol and 1-propanoyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid in the presence of a base, such as sodium hydroxide.
Applications De Recherche Scientifique
3-(4-methoxyphenyl)-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)propanamide has been studied for its potential applications in various scientific fields, including neuroscience, cell biology and pharmacology. In neuroscience, this compound has been studied for its potential to modulate neuronal activity and synaptic plasticity. In cell biology, this compound has been studied for its potential to modulate cell proliferation and differentiation. In pharmacology, this compound has been studied for its potential to modulate drug metabolism and drug transport.
Propriétés
IUPAC Name |
3-(4-methoxyphenyl)-N-(1-propanoyl-3,4-dihydro-2H-quinolin-6-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O3/c1-3-22(26)24-14-4-5-17-15-18(9-12-20(17)24)23-21(25)13-8-16-6-10-19(27-2)11-7-16/h6-7,9-12,15H,3-5,8,13-14H2,1-2H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSOCTVSNENTLRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCCC2=C1C=CC(=C2)NC(=O)CCC3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

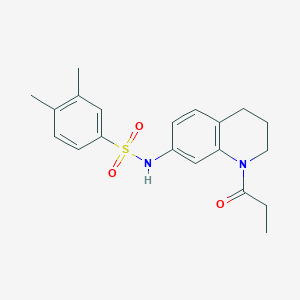
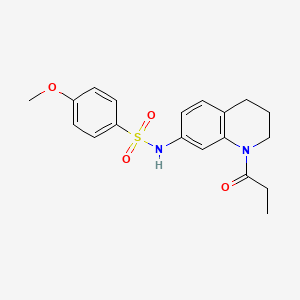
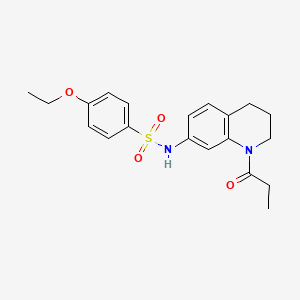

![2-methyl-N-{4-[(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)sulfamoyl]phenyl}propanamide](/img/structure/B6570253.png)
